

Dalbinol from *Amorpha fruticosa*: A Technical Guide to its Biological Activities

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Compound of Interest

Compound Name: *Dalbinol*

Cat. No.: B15544794

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Abstract

Dalbinol, a rotenoid isolated from the seeds and roots of *Amorpha fruticosa*, has emerged as a promising natural compound with a range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of **dalbinol**'s biological effects, with a primary focus on its anti-cancer properties. Furthermore, this document details its inhibitory effects on key enzymes such as tyrosinase and bacterial neuraminidase. Quantitative data from published studies are summarized, and detailed experimental protocols for the key biological assays are provided to facilitate further research and development. Signaling pathways and experimental workflows are visually represented to enhance comprehension.

Introduction

Amorpha fruticosa, commonly known as desert false indigo, is a leguminous shrub that has been a source of various bioactive secondary metabolites. Among these, the rotenoid **dalbinol** has garnered significant scientific interest due to its potent and selective biological activities. This guide serves as a comprehensive resource for researchers and drug development professionals, consolidating the existing knowledge on **dalbinol**'s bioactivity and providing the necessary technical details to support further investigation into its therapeutic potential.

Quantitative Data on Biological Activities

The biological activities of **dalbinol** have been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its potency in different biological assays.

Table 1: Anti-proliferative Activity of **Dalbinol** against Hepatocellular Carcinoma (HCC) Cell Lines

Cell Line	Activity	Method	Reference
HepG2	Concentration-dependent inhibition	CCK-8 Assay	[1] [2]
HepG2/ADM (Adriamycin-resistant)	Concentration-dependent inhibition	CCK-8 Assay	[1] [2]
Huh7	Concentration-dependent inhibition	CCK-8 Assay	[1]

Note: While the source indicates concentration-dependent inhibition, specific IC50 values were not explicitly provided in a tabular format in the referenced literature. Further dose-response studies are recommended to establish precise IC50 values.

Table 2: Enzyme Inhibitory Activity of **Dalbinol**

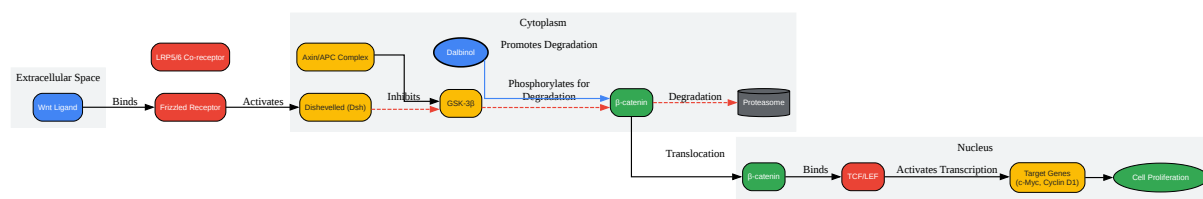
Enzyme	Substrate/Activity	IC50 Value (μM)	Inhibition Type	Reference
Tyrosinase	Monophenolase	1.2	Competitive	
Tyrosinase	Diphenolase	9.5 - 21.5	Competitive	
Bacterial Neuraminidase (Pseudomonas aeruginosa)	-	8.34 - 16.74	Noncompetitive	

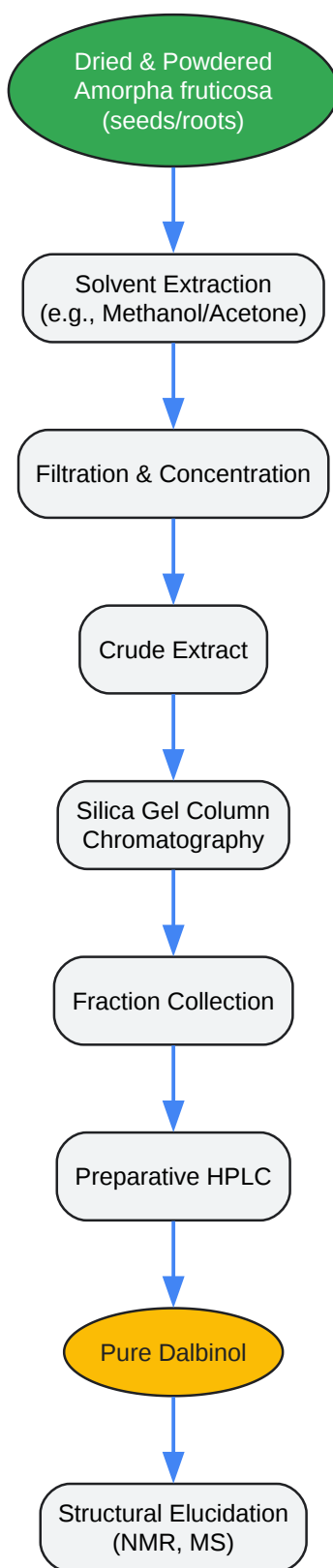
Key Biological Activities and Mechanisms of Action

Anticancer Activity

Dalbinol has demonstrated significant anti-proliferative and pro-apoptotic activity, particularly against hepatocellular carcinoma (HCC) cells.

The primary mechanism underlying **dalbinol**'s anticancer effect is the inhibition of the Wnt/ β -catenin signaling pathway, a critical pathway often dysregulated in cancer. **Dalbinol** promotes the degradation of β -catenin, a key downstream effector of the Wnt pathway. This degradation is mediated by the ubiquitin-proteasome system. The reduction in β -catenin levels prevents its translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.





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